molecular formula C20H18ClF2N5 B4350749 1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4350749
M. Wt: 401.8 g/mol
InChI Key: YSPUAKGTWKDJMP-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound known for its potential applications in various scientific fields. Its unique structure, featuring a pyrazolo[3,4-b]pyridine core with multiple functional groups, gives it distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine can be synthesized through a multistep synthetic route involving several key reactions:

  • Formation of Pyrazolo[3,4-b]pyridine Core: : The initial step involves the formation of the pyrazolo[3,4-b]pyridine core. This is typically achieved through a cyclization reaction between a suitable precursor and a 1,3-dipolar reagent under controlled conditions.

  • Functional Group Modification: : The resulting intermediate compound undergoes further functional group modifications, including chlorination and difluoromethylation, to introduce the 2-chlorobenzyl and difluoromethyl groups.

  • Introduction of Pyrazolyl Group:

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous processing techniques to maximize yield and minimize waste.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions due to its multiple functional groups:

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically at the pyrazole ring or the chlorobenzyl group, leading to the formation of oxo derivatives.

  • Reduction: : Reduction reactions can occur, primarily targeting the difluoromethyl group, resulting in the formation of fluoromethyl or methyl derivatives.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions like sodium hydride.

Major Products

Major products formed from these reactions include oxo derivatives, fluoromethyl derivatives, and substituted pyrazolo[3,4-b]pyridine compounds.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

Chemistry

In chemistry, it is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.

Biology

In biological research, the compound is investigated for its potential bioactivity. Its structural motifs are of interest for the design of new pharmaceutical agents.

Medicine

In medicine, it is explored for its potential therapeutic properties. Preliminary studies suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, it is used in the development of advanced materials and chemical products. Its unique chemical properties make it suitable for various applications, including catalysis and materials science.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: : It interacts with specific molecular targets, including enzymes and receptors, leading to modulation of their activity.

  • Pathways Involved: : Key pathways involved include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique compared to other similar compounds:

Similar Compounds

  • 1-(2-Chlorobenzyl)-4-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine: : Similar structure but lacks the difluoromethyl and pyrazolyl groups.

  • 1-Benzyl-4-(difluoromethyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine: : Lacks the chlorobenzyl group and has a different substitution pattern.

  • 1-(2-Chlorobenzyl)-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine: : Lacks the pyrazolyl and methyl groups.

Uniqueness

The presence of the 2-chlorobenzyl, difluoromethyl, and 1-ethyl-1H-pyrazol-4-yl groups in its structure imparts unique chemical and biological properties, distinguishing it from similar compounds.

And there you have it—a comprehensive look at this compound. Let me know if there’s something else on your mind!

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(difluoromethyl)-6-(1-ethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N5/c1-3-27-10-14(9-24-27)17-8-15(19(22)23)18-12(2)26-28(20(18)25-17)11-13-6-4-5-7-16(13)21/h4-10,19H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPUAKGTWKDJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=C(C(=NN3CC4=CC=CC=C4Cl)C)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

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